5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC14806021
Molecular Formula: C24H18O6
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
![5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one -](/images/structure/VC14806021.png)
Specification
Molecular Formula | C24H18O6 |
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Molecular Weight | 402.4 g/mol |
IUPAC Name | 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C24H18O6/c1-28-17-9-5-8-16(10-17)21(27)14-29-18-11-19(25)24-20(26)13-22(30-23(24)12-18)15-6-3-2-4-7-15/h2-13,25H,14H2,1H3 |
Standard InChI Key | QIHHLCAUTKMDTJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one is C<sub>24</sub>H<sub>18</sub>O<sub>7</sub>, with a calculated molecular weight of 418.40 g/mol. The core chromen-4-one system consists of a benzopyran-4-one scaffold, where the 4-oxo group contributes to its planar conjugation system. Key substituents include:
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A phenyl group at position 2, enhancing hydrophobic interactions.
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A hydroxy group at position 5, enabling hydrogen bonding and redox activity.
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A 2-(3-methoxyphenyl)-2-oxoethoxy chain at position 7, introducing steric bulk and electronic modulation via the methoxy and ketone groups .
The IUPAC name reflects these substituents’ positions and functional groups, ensuring unambiguous identification.
Synthetic Pathways and Optimization
The synthesis of chromen-4-one derivatives typically involves multi-step reactions, including cyclization, etherification, and oxidation. For this compound, a plausible route involves:
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Formation of the Chromen-4-One Core: Starting with 7-hydroxy-2-phenyl-4H-chromen-4-one, derived from cyclocondensation of resorcinol derivatives with phenylacetic acid under acidic conditions .
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Etherification at Position 7: Reaction with 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a base (e.g., potassium carbonate) to introduce the 2-oxoethoxy group .
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Hydroxylation at Position 5: Selective oxidation or deprotection of a masked hydroxy group, often achieved via acidic or enzymatic methods .
Yield optimization requires careful control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or acetone), and catalyst selection (e.g., phase-transfer catalysts) . Purification via column chromatography or recrystallization ensures high purity (>95%) .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 418.40 g/mol |
Melting Point | Estimated 210–215°C (decomposes) |
Solubility | Low in water; soluble in DMSO, acetone |
LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |
The hydroxy group at position 5 enhances aqueous solubility slightly, while the methoxyphenyl and phenyl groups dominate hydrophobicity. The compound’s UV-Vis spectrum likely shows absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions), consistent with conjugated chromen-4-one systems .
Biological Activities and Mechanisms
Chromen-4-one derivatives exhibit broad bioactivity, as highlighted by analogs such as hesperetin and 4',7-dimethoxyflavonol . For this compound:
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Antioxidant Activity: The 5-hydroxy group may scavenge free radicals via hydrogen donation, akin to hesperetin’s mechanism .
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Anti-Inflammatory Effects: Inhibition of COX-2 and NF-κB pathways is plausible, as seen in 3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one derivatives.
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Anticancer Potential: Structural similarity to flavonols suggests possible kinase inhibition or apoptosis induction .
Chemical Reactivity and Derivatives
The compound’s functional groups enable diverse transformations:
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Hydroxy Group (Position 5): Susceptible to methylation, acetylation, or glycosylation to modulate solubility and bioactivity.
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Ketone (2-Oxo Group): Reducible to an alcohol via NaBH<sub>4</sub> or catalytic hydrogenation, altering electronic properties.
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Methoxy Group (3-Methoxyphenyl): Demethylation under acidic conditions yields a catechol derivative, enhancing antioxidant capacity .
Analytical Characterization
Modern techniques confirm structure and purity:
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<sup>1</sup>H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5–5.0 ppm (ethoxy bridge).
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IR Spectroscopy: Peaks at 1650 cm<sup>−1</sup> (C=O stretch) and 3200–3500 cm<sup>−1</sup> (O-H stretch).
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Mass Spectrometry: Molecular ion peak at m/z 418.40 (M<sup>+</sup>) with fragments at m/z 285 (loss of 2-oxoethoxy chain) .
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